molecular formula C11H18O6 B8353426 1-Methyl 6-tert.-butyl 2-hydroxy-4-oxoadipate

1-Methyl 6-tert.-butyl 2-hydroxy-4-oxoadipate

Cat. No.: B8353426
M. Wt: 246.26 g/mol
InChI Key: CATITNIUWVBKHC-UHFFFAOYSA-N
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Description

1-Methyl 6-tert.-butyl 2-hydroxy-4-oxoadipate is a useful research compound. Its molecular formula is C11H18O6 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

6-O-tert-butyl 1-O-methyl 2-hydroxy-4-oxohexanedioate

InChI

InChI=1S/C11H18O6/c1-11(2,3)17-9(14)6-7(12)5-8(13)10(15)16-4/h8,13H,5-6H2,1-4H3

InChI Key

CATITNIUWVBKHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert.-butyl 4-(2-methyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate (5.16 g, 20.0 mmol) in toluene (40.0 ml), sodium methoxide (1M in methanol) (20.5 was added at 0° C. over 10 minutes in an argon atmosphere and stirred at 0° C. for 30 minutes. After dropwise adding 1N hydrochloric acid (21.0 ml), the mixture was stirred at 0° C. for 10 minutes. After evaporating off the most of the organic solvent under reduced pressure, the mixture was extracted with ethyl acetate and washed with a saturated saline and a phosphate buffer (pH 7.0). The organic layers were combined, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (hexane:acetone=2:1) to give pure 1-methyl 6-tert.-butyl 2-hydroxy-4-oxoadipate (4.39 g, 17.83 mmol). Yield, 89.2 %.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert.-butyl 4-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate (16.30 g, 60.08 mmol) in toluene (120.0 ml) which had been cooled to 0° C., sodium methoxide (1M in methanol) (60.3 ml) was dropwise added in an argon atmosphere. After stirring the solution at 0° C. for 30 minutes, 1N hydrochloric acid (160.5 ml) was dropwise added and the mixture was stirred for 10 minutes at 0° C. Most of the organic solvent was evaporated off under reduced pressure, and the residual mixture was extracted with ethyl acetate and washed with a saturated saline and a phosphate buffer solution (pH 7.0). The organic layers were combined, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (hexane:acetone=2:1) to give pure 1-methyl 6-tert.-butyl 2-hydroxy-4-oxoadipate (13.26 g, 53.85 mmol). Yield, 89.6 %.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
60.3 mL
Type
reactant
Reaction Step Two
Quantity
160.5 mL
Type
reactant
Reaction Step Three

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